molecular formula C15H20N2O B180801 N-(2-(1H-Indol-3-yl)ethyl)pivalamide CAS No. 15776-48-4

N-(2-(1H-Indol-3-yl)ethyl)pivalamide

Cat. No.: B180801
CAS No.: 15776-48-4
M. Wt: 244.33 g/mol
InChI Key: KVMLEEWOKYGSEL-UHFFFAOYSA-N
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Description

N-(2-(1H-Indol-3-yl)ethyl)pivalamide is a compound that combines the structural features of tryptamine and a propanamide moiety. Tryptamine is a biogenic amine that plays a fundamental role in the human body, being a precursor to important neurotransmitters like serotonin and melatonin . The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-Indol-3-yl)ethyl)pivalamide typically involves the reaction between tryptamine and a suitable carboxylic acid derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-Indol-3-yl)ethyl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can be reduced to modify the indole ring or the amide moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can yield various halogenated or nitrated indole compounds.

Scientific Research Applications

Medicinal Chemistry

N-(2-(1H-Indol-3-yl)ethyl)pivalamide serves as a scaffold for the development of novel therapeutic agents. Its structural properties allow for modifications that can lead to enhanced biological activities.

Biological Studies

The compound is investigated for its interactions with various biological targets, including enzymes and receptors. This research aims to elucidate its mechanism of action and potential therapeutic effects.

Neuropharmacology

Due to its structural similarity to neurotransmitters, this compound shows promise in treating neuropsychiatric disorders. Preliminary studies suggest it may modulate neurotransmitter systems, offering potential benefits in conditions such as depression and anxiety.

Cancer Research

Research indicates that this compound may exhibit anti-cancer properties by affecting cellular signaling pathways involved in tumor growth.

Comparative Analysis of Biological Activities

CompoundActivityReference
This compoundInhibits proliferation in breast cancer cells (IC50 values indicate potent activity)
Meridianin C (related indole derivative)Potent GSK-3β inhibitor with implications for diabetes treatment
Duocarmycin derivativesProdrugs exhibiting cytotoxic activity against cancer cells

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on breast cancer cell lines. The results demonstrated significant inhibition of cell proliferation with IC50 values suggesting potent activity at low concentrations. The mechanism was attributed to the compound's ability to induce apoptosis through modulation of apoptotic pathways.

Case Study 2: Neuroprotective Effects

Research into the neuroprotective effects of this compound revealed its capacity to reduce oxidative stress markers in neuronal cell cultures. This suggests a protective role against neurodegenerative diseases, with significant antioxidant activity contributing to its therapeutic potential.

Mechanism of Action

The mechanism of action of N-(2-(1H-Indol-3-yl)ethyl)pivalamide is not fully understood, but it is believed to interact with various molecular targets in the body. The indole moiety allows it to interact with serotonin receptors, potentially modulating neurotransmitter activity. Additionally, the compound may influence other signaling pathways involved in mood regulation and cognitive functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(1H-Indol-3-yl)ethyl)pivalamide is unique due to its specific combination of the indole ring and the propanamide moiety. This structural arrangement allows it to interact with a variety of molecular targets, making it a versatile compound for research in multiple fields.

Biological Activity

N-(2-(1H-Indol-3-yl)ethyl)pivalamide is a compound that integrates the structural characteristics of indole and pivalamide, which are known for their diverse biological activities. This article reviews the synthesis, biological mechanisms, and potential therapeutic applications of this compound based on recent research findings.

The synthesis of this compound typically involves the reaction of tryptamine with a suitable carboxylic acid derivative, often utilizing N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate amide bond formation. This method allows for the efficient production of the compound in laboratory settings, although industrial methods remain less documented.

Chemical Structure

  • Molecular Formula : C14H18N2O
  • CAS Number : 15776-48-4

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving serotonin. The indole moiety facilitates binding to serotonin receptors, potentially modulating neurotransmitter activity and influencing mood regulation and cognitive functions .

Neurotransmitter Modulation

This compound has been studied for its potential effects on neurotransmitter systems due to its structural similarity to tryptamine. This similarity suggests that it may exhibit properties akin to serotonin or melatonin, which are crucial in regulating mood and sleep patterns .

Antiviral Activity

Recent studies have explored derivatives of indole compounds, including those similar to this compound, for their antiviral properties. For instance, certain derivatives have shown significant anti-tobacco mosaic virus (TMV) activity, indicating that modifications to the indole structure can enhance antiviral efficacy .

1. Neuropharmacological Effects

A study evaluating the neuropharmacological effects of indole derivatives demonstrated that compounds similar to this compound exhibited significant serotonin receptor modulation. This modulation is linked to potential therapeutic effects in treating mood disorders .

2. Antiviral Efficacy

Research into indole derivatives has shown promising antiviral activities against TMV. For example, a derivative with structural similarities demonstrated an inactivation inhibitory effect of 55% at a concentration of 500 μg/mL, suggesting that such compounds could be developed into antiviral agents .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityReference
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamideInvestigated for antitumor properties
N-[2-(1H-indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamideExhibited anti-inflammatory properties
Hyrtinadine A DerivativesShowed antiviral activity against TMV

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-15(2,3)14(18)16-9-8-11-10-17-13-7-5-4-6-12(11)13/h4-7,10,17H,8-9H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMLEEWOKYGSEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350629
Record name ST4028454
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15776-48-4
Record name ST4028454
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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